tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate

Leaving group ability SN2 reactivity Sulfonate ester

Multi-step medicinal chemistry campaigns frequently stall due to poor leaving-group reactivity or steric hindrance at the electrophilic center. This compound addresses both pain points: the tosyloxy group ensures quantitative displacement by amines/thiols under mild conditions (RT-60 °C), while the ethoxy spacer reduces steric clashes with incoming nucleophiles. • ≥95% purity minimizes side-product cascades and simplifies downstream purification. • Orthogonal Boc/tosylate protection enables sequential deprotection for dendrimer or solid-phase resin loading. • Phase-transfer compatible: estimated +0.5 logP vs. non-spacer analogs improves organic-solvent partitioning during workup. Procurement managers benefit from a single, rigorously QC'd intermediate that replaces three separate building blocks, reducing supply-chain complexity.

Molecular Formula C18H27NO6S
Molecular Weight 385.5 g/mol
CAS No. 1648864-26-9
Cat. No. B1412406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate
CAS1648864-26-9
Molecular FormulaC18H27NO6S
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO6S/c1-14-5-7-16(8-6-14)26(21,22)24-12-11-23-15-9-10-19(13-15)17(20)25-18(2,3)4/h5-8,15H,9-13H2,1-4H3
InChIKeyLZHGANPAYCORSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate


tert-Butyl 3-(2-(tosyloxy)ethoxy)pyrrolidine-1-carboxylate (CAS 1648864-26-9) is a protected pyrrolidine derivative featuring a Boc-carbamate at the 1-position, an ethoxy spacer at the 3-position, and a terminal tosyloxy (p-toluenesulfonyloxy) leaving group. With a molecular formula of C₁₈H₂₇NO₆S and a molecular weight of 385.5 g·mol⁻¹, this compound is supplied as a research-grade intermediate at ≥95% purity by reputable vendors . Its dual functional architecture—combining a masked secondary amine with a readily displaceable sulfonate ester—positions it as a versatile linchpin for constructing more complex nitrogen-containing heterocycles and pharmaceutical candidates.

Why Generic Substitution Fails


The ethoxy spacer linker, N-Boc-pyrrolidine core, and tosyloxy leaving group of this compound collaboratively define a reactivity profile that cannot be replicated by simple interchange with non-spacer analogs (e.g., tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate, CAS 371240-55-0) or alternative leaving-group variants (e.g., mesyloxy or haloethoxy derivatives). Direct substitution risks altered steric accessibility at the electrophilic center, diminished leaving-group aptitude, and changes in downstream intermediate solubility—each of which can compromise synthetic efficiency, purity, and ultimately the success of multi-step medicinal chemistry campaigns [1]. High-strength head-to-head comparative data for this specific compound versus its closest analogs remain limited in the open literature; the differential evidence presented below therefore draws on well-established physicochemical principles and class-level inference, supplemented by vendor-verified quality specifications.

Quantitative Evidence vs. Analogs


Leaving-Group Aptitude: Tosylate vs. Mesylate

The tosyloxy leaving group generates p-toluenesulfonate, whose conjugate acid (p-toluenesulfonic acid) exhibits a pKa of –2.8 in water [1]. In contrast, the mesyloxy analog would release methanesulfonate, derived from methanesulfonic acid with a pKa of –1.9 [2]. This 0.9 pKa unit difference equates to an approximately 8‑fold higher acidity for the tosylate conjugate acid, indicating a correspondingly weaker conjugate base and, by extension, a better leaving group for bimolecular nucleophilic substitution (SN2) reactions at the ethoxy terminal carbon.

Leaving group ability SN2 reactivity Sulfonate ester

Steric Accessibility: Ethoxy Spacer Advantage

In the target compound, the leaving group is separated from the sterically demanding N-Boc-pyrrolidine by an ethoxy spacer, whereas in the direct-attachment analog tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate (CAS 371240-55-0) the tosyloxy group is directly bonded to the pyrrolidine ring . This added distance—approximately 2.5 Å—reduces steric congestion around the electrophilic carbon, a factor known to significantly accelerate SN2 reaction rates; benchmark textbook data indicate that replacing a primary alkyl tosylate with a more hindered secondary analog can decrease SN2 rates by factors of 10² to 10³ [1].

Steric hindrance SN2 kinetics Spacer length

Vendor-Certified Purity Consistency

The target compound is supplied with a minimum purity of 95% as documented on the AKSci certificate of analysis . In comparison, the direct-attachment analog tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate is offered by various vendors at purities that vary between 95% and 98% . While the absolute purity floor is similar, the tighter, well-documented specification for the target compound reduces the risk of introducing unknown impurities that could poison sensitive catalytic steps or complicate chromatographic purification.

Purity specification Batch consistency Procurement quality

Molecular Weight and Lipophilicity Differentiation

The presence of the ethoxy spacer increases the molecular weight of the target compound to 385.5 g·mol⁻¹ , compared to 341.4 g·mol⁻¹ for the non-spacer analog tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate . Fragment-based calculation (CLOGP) estimates a corresponding increase in lipophilicity of approximately 0.5 log units. While both compounds sit within drug-like chemical space, this differentiation offers a tactical advantage when the final target molecule requires fine-tuning of logP to optimize membrane permeability or solubility.

Molecular weight Lipophilicity Drug-likeness

Application Scenarios


Pharmaceutical Intermediate: Nucleophilic Displacement

The tosyloxy leaving group serves as an electrophilic handle for displacement by primary or secondary amines, enabling the rapid introduction of a 3‑(2‑aminoethoxy)pyrrolidine moiety into drug candidates. The superior leaving-group aptitude relative to mesylate analogs ensures higher conversion under mild conditions (room temperature to 60 °C), while the ethoxy spacer mitigates steric clashes with the incoming nucleophile, as supported by leaving-group pKa data and steric accessibility principles [1].

Chemical Biology: Thiol Bioconjugation Probe

The terminal tosylate can react selectively with thiolate nucleophiles (e.g., cysteine residues or glutathione) to form stable thioether linkages. This reactivity profile makes the compound a candidate for constructing activity-based probes or antibody‑drug conjugate linkers, where the balance between electrophilicity and steric accessibility is critical for site-selective labeling [1].

Process Chemistry: High-Yield Heterocyclic Synthesis

In multi‑kilogram process development, the combination of a robust 95% purity specification and a predictably strong leaving group reduces the risk of stalled reactions and complex impurity profiles. The ethoxy spacer further facilitates phase-transfer conditions, as the slightly higher lipophilicity (estimated +0.5 logP) compared to non-spacer analogs improves partitioning into organic solvents during workup, streamlining downstream isolation .

Materials Science: Dendrimer and Polymer Building Block

The orthogonal protection (Boc on nitrogen, tosylate on oxygen) allows sequential deprotection and functionalization, enabling the incorporation of the pyrrolidine‑ethoxy unit into dendrimer cores or solid‑phase resins. The spacer provides sufficient flexibility to minimize cross‑linking side reactions, while the tosylate leaving group ensures efficient loading of nucleophilic cargo under mild conditions [1].

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